molecular formula C10H14O B1668592 Carvone CAS No. 99-49-0

Carvone

Cat. No.: B1668592
CAS No.: 99-49-0
M. Wt: 150.22 g/mol
InChI Key: ULDHMXUKGWMISQ-UHFFFAOYSA-N
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Description

Carvone (C₁₀H₁₄O) is a monoterpene ketone found in essential oils of spearmint (Mentha spicata), caraway (Carum carvi), and dill (Anethum graveolens). It exists as two enantiomers: R-(-)-carvone (spearmint-like odor) and S-(+)-carvone (caraway-like odor) . These enantiomers exhibit distinct biological activities, such as sedative, anticonvulsant, and anti-inflammatory properties . Industrially, this compound is used in flavoring agents, aromatherapy, and agriculture (e.g., potato sprout inhibition) .

Preparation Methods

Natural Sources and Stereochemical Considerations

Carvone’s enantiomeric distribution varies by botanical source. Mentha spicata essential oil contains >50% R-(-)-carvone, while Carum carvi seeds yield predominantly S-(+)-carvone. The stereochemistry influences both olfactory perception and biochemical activity, necessitating method-specific approaches to preserve enantiomeric integrity during extraction. For instance, microwave-assisted extraction minimizes thermal racemization compared to conventional distillation.

Plant-Based Extraction Methodologies

Hydro-Distillation (HD)

The Clevenger-type apparatus remains the standard for hydro-distillation, using 1:10 plant-to-water ratios under reflux. Key operational variables include:

  • pH Modulation : Acidic conditions (pH 2) increase yield by hydrolyzing glycosidic precursors, achieving 2.8% this compound yield versus 1.9% at neutral pH.
  • Salinity Effects : NaCl addition (0.5–2%) enhances hydrodiffusion, with 2% saline solution boosting yield by 34% compared to distilled water controls.

Table 1 : Hydro-Distillation Performance Under Modified Conditions

Condition Yield Increase This compound Concentration Limonene Reduction
pH 2 47% 58% 22%
2% NaCl 34% 61% 18%
80°C vs. 100°C -12% +9% +15%

Hydro-Steam Distillation (HSD)

HSD introduces steam directly into plant matrices, reducing thermal degradation. A comparative study showed HSD extracts contain 68% this compound versus HD’s 58%, with 20% shorter processing times. The method particularly benefits lignocellulosic substrates like woody stems.

Microwave-Assisted Extraction

Microwave irradiation (300–600W) induces cellular rupture through dielectric heating, liberating bound this compound. This method achieves 89% this compound purity with <5% limonene co-extraction, outperforming HD’s typical 65–75% purity. The non-equilibrium heating profile prevents racemization, preserving enantiomeric ratios.

Open Hydro-Distillation (OHD)

OHD systems incorporate continuous solvent extraction (e.g., hexane) during distillation, achieving 94% this compound purity. The azeotropic removal of water prevents this compound hydrolysis, while in-line rotary evaporation concentrates the product without thermal exposure above 40°C.

Laboratory-Scale Isolation via Vacuum Distillation

The MIT Essential Oils Protocol details this compound isolation from spearmint oil using fractional vacuum distillation:

Critical Parameters :

  • Pressure: 1–2 Torr reduces this compound’s boiling point to 85–90°C
  • Temperature Ramp: 5°C/min prevents column flooding
  • Fraction Collection:
    • Limonene (32–35°C at 1.5 Torr)
    • Intermediate (35–80°C)
    • This compound (80–85°C)

Table 2 : Vacuum Distillation Performance Metrics

Fraction Refractive Index (nD20) GC Purity Recovery %
Limonene 1.472–1.473 92% 18%
This compound 1.498–1.501 96% 63%

The protocol emphasizes magnetic stirring to mitigate bumping and aluminum foil insulation to maintain thermal homogeneity.

Synthetic Production from Limonene

Industrial this compound synthesis typically involves limonene oxidation. While mechanistic details remain proprietary, the general pathway includes:

  • Epoxidation of limonene’s endocyclic double bond
  • Acid-catalyzed rearrangement to this compound
  • Chiral resolution via enzymatic kinetic resolution

This method dominates food-grade this compound production due to cost efficiency, though botanical extracts remain preferred for phytotherapeutic applications.

Analytical Characterization Techniques

Gas Chromatography (GC)

Capillary GC (e.g., DB-5 columns) resolves this compound from limonene with 0.5% RSD. The MIT method uses split injection (100:1) with FID detection, achieving 0.1% detection limits.

Refractometry

Refractive indices distinguish this compound (nD20 = 1.498–1.501) from limonene (nD20 = 1.472–1.473). Calibration curves enable rapid purity assessments post-distillation.

Semicarbazone Derivatization

Reaction with semicarbazide hydrochloride produces crystalline derivatives (mp 141–162°C) for polarimetric analysis. The derivative’s melting point confirms enantiomeric composition.

Chemical Reactions Analysis

Hydrogenation Reactions

Carvone contains three reactive sites:

  • Endocyclic double bond (endo-DB)

  • Exocyclic double bond (exo-DB)

  • Carbonyl group

Catalytic Hydrogenation

Reaction SiteProductCatalystSelectivity (trans:cis)ΔH (kJ/mol)
endo-DBDihydrothis compoundPd/C1.8 : 1−58.2
exo-DBCarvotanacetoneAu/TiO₂3.7 : 1 (equilibrium)−70.7
CarbonylCarveolNiN/A−7.0
  • Thermodynamics : Hydrogenation of the endo-DB is less exothermic than the exo-DB due to conjugation effects .

  • Kinetics : Gold catalysts favor trans-dihydrothis compound formation (62% selectivity at 90% conversion) .

Epoxidation Reactions

This compound’s double bonds exhibit distinct reactivity in epoxidation:

Reagent-Specific Selectivity

ReagentReactive SiteProductMechanism
Peracetic acidexo-DBexo-EpoxideElectrophilic attack
Alkaline H₂O₂endo-DBendo-EpoxideNucleophilic attack
  • Regioselectivity : Peracetic acid targets electron-rich exo-DB (chemoselectivity > 95%), while H₂O₂ reacts with α,β-unsaturated carbonyl systems .

  • Stereoselectivity : Low diastereoselectivity (∼55:45) due to similar transition-state energies .

Diels-Alder Cycloaddition

This compound acts as a dienophile in reactions with dienes like isoprene:

  • DFT studies reveal asynchronous bond formation, with exo-DB showing higher nucleophilic Parr function values (Pₖ⁻ = 0.29 vs. 0.09 for endo-DB) .

  • Activation energy : 6.7 kcal/mol for exo-DB vs. 14.3 kcal/mol for carbonyl group participation .

Isomerization and Acid-Catalyzed Reactions

Under acidic conditions:

  • This compound → Carvacrol : Acid-catalyzed isomerization via hydride shift (ΔG = −21.6 kJ/mol) .

  • Mechanism : Protonation at carbonyl oxygen followed by cyclization .

Oxidation and Baeyer-Villiger Reaction

  • Epoxidation side reaction : Peracetic acid induces Baeyer-Villiger oxidation at the carbonyl group, forming lactones (ΔH = −72.9 kJ/mol) .

  • Competing pathways : Epoxidation is kinetically favored over Baeyer-Villiger due to lower activation barriers (6.7 vs. 32 kcal/mol) .

Synthetic Preparation from Limonene

This compound is industrially synthesized from limonene:

  • Nitrosation : Limonene + NOCl → Nitrosochloride.

  • Oxime formation : Heating → Carvoxime.

  • Hydrolysis : Carvoxime + H₂C₂O₄ → this compound .

Biocatalytic Transformations

  • Enzymatic oxidation : Cytochrome P450 converts limonene to this compound (44 mg/L yield in E. coli) .

  • By-product control : Overexpression of carveol dehydrogenase reduces dihydrothis compound formation (MIC = 182 mg/mL against S. aureus) .

Key Mechanistic Insights

  • Conjugation effects : Endo-DB’s conjugation with the carbonyl group lowers hydrogenation reactivity .

  • Steric hindrance : Exo-DB’s isopropenyl group directs regioselectivity in epoxidation .

  • Catalyst design : Au/TiO₂ enhances trans-dihydrothis compound selectivity via substrate adsorption geometry .

Scientific Research Applications

Carvone is a terpenoid compound found in essential oils, especially in caraway seeds, spearmint, and dill . It exists in two enantiomeric forms, R-(−)-carvone and S-(+)-carvone, which differ in their odor profiles and applications . R-(−)-carvone has a minty scent similar to spearmint, while S-(+)-carvone has a spicy, rye-like aroma reminiscent of caraway . Both enantiomers have diverse applications across food, agriculture, and medicine [3, 1].

Scientific Research Applications

This compound has demonstrated various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neurological effects . Research indicates its potential in managing neurological disorders, inhibiting cancer cell proliferation, and controlling insects .

Neurological Activity

This compound's impact on neurological disorders has been studied using animal models like Swiss mice and Wistar rats . Studies show:

  • Both ( S)-(+)-carvone and ( R)-(−)-carvone enantiomers have depressant effects on the central nervous system (CNS) .
  • (S)-(+)-carvone has anticonvulsant-like properties .
  • This compound enantiomers can abolish the action potential in frog sciatic nerves, similar to lidocaine, suggesting local anesthetic activity .
  • This compound isomers can block GABA-induced stimulation, suggesting they act as negative allosteric modulators on the GABAA receptor .

Table 1: Neurological Effects of this compound

MoleculesOriginsModels UsedExperimental ApproachesKey Results
(S)-(+)-Carvone, (R)-(−)-carvonePurchasedMale Swiss micePentobarbital-induced sleeping time, locomotor activity assessment, PTZ-induced convulsions, pentobarbital-induced hypnosis, PTZ-induced seizure, PIC-induced seizureLD 50 = 484.2 mg/kg for (S)-(+)-carvone, LD 50 = 426.6 mg/kg for (R)-(−)-carvone, both enantiomers induced depressive effects, significantly reduced ambulation, increased pentobarbital sleeping duration, improved the latency of convulsions produced by PTZ and PIC, CNS depressant effect
(+)-carvone, (−)-carvoneNot reportedSciatic nerve of the frog (Rana ridibunda)Three-chambered recording bath for local anesthetic activity assessmentBoth enantiomers elicited comparable responses, abolished the action potential, acted similarly to lidocaine, neurotoxic effect at longer exposure times
(+)-carvone, (−)-carvonePurchasedAdult male Wistar ratsSucrose-gap apparatus (ex vivo assay) for CAP-inhibitory effect(−)-carvone was less potent in reducing nerve excitability than (+)-carvone, both enantiomers acted similarly
(R)-(−)-carvone, (S)-(+)-carvonePurchasedCultures of cortical neurons from fetal rats$$3H] Flunitrazepam Binding, cell viability assayBoth isomers blocked GABA-induced activation of $$3H] Flunitrazepam binding, non-lethal doses produced negative receptor modulation, insecticidal effect explained by interaction with GABAA receptor

Anticancer Activity

This compound has shown potential anticancer effects in studies:

  • S-carvone can prevent weight gain, fat buildup in the liver, and insulin resistance in mice fed a high-fat diet .
  • This compound reduces melanin content and inhibits melanoma cell proliferation in a dose-dependent manner .
  • L-carvone exhibits antiproliferative activity against breast cancer cell lines and induces apoptosis .

Table 2: Anticancer and Metabolic Effects of this compound

MoleculesOriginsModels UsedExperimental ApproachesKey Results
S-carvonePurchasedC57BL/6 mice (male, ten weeks old)GTT and ITT, histological examination, determination of hepatic triglyceride and serum lipid levels, determination of insulin resistance, gene expression analysisPrevented weight gain, fat buildup in the liver, and insulin resistance, increased expression of macrophage marker genes, decreased expression of genes involved in lipid production and transport in the liver, inhibited high-fat diet-induced obesity and metabolic problems
This compoundPurchasedMale Wistar ratsSTZ-induced diabetes, estimation of blood glucose and plasma insulin levels, extraction and determination of glycoproteinsImproved glycemic status in a dose-dependent manner, increased plasma insulin levels, reduced plasma glucose levels, restored the altered plasma and tissue glycoprotein levels, restored the abnormal levels of plasma and tissue glycoprotein components
This compoundPurchasedMale Wistar ratsSTZ-induced diabetic rats, biochemical analysis, histopathological study of liver and pancreas, immunohistochemical examination of the pancreasDecreased plasma glucose and HbA1c levels, improved Hb and insulin levels, restored the reversed activity of carbohydrate metabolic enzymes, enzymic antioxidants, and hepatic marker enzymes, decreased STZ-induced damage to hepatic and pancreatic cells, controlled glucose metabolism
L-carvoneNot specifiedBreast cancer (MCF 7 and MDAMB 231) and normal (MCF 10A) cell linesEvaluated the antiproliferative and apoptotic activity of L-carvone, and the underlying mechanism(s) of action on breast cancer, exposure arrested MCF 7 cells in S phase of the cell cycle and caused DNA damageL-carvone exhibited a strong antiproliferative effect against MCF7 (IC 50 = 1.2 mM) and MDA MB 231 cells (IC 50 = 1.0 mM), inhibited the migration of breast cancer cell lines, and induced apoptosis

Agricultural Applications

S-(+)-Carvone is used to prevent premature sprouting in stored potatoes and is marketed as Talent in the Netherlands .

Insect Control

R-(−)-Carvone is approved by the U.S. Environmental Protection Agency as a mosquito repellent .

Food and Flavor Industry

Both carvones are used for flavoring in the food industry . R-(−)-carvone provides the characteristic flavor of spearmint, while S-(+)-carvone is responsible for the flavor of caraway and dill .

Antifungal Properties

Comparison with Similar Compounds

Limonene

Structural Similarity: Limonene (C₁₀H₁₆), a cyclic monoterpene, shares a similar backbone with carvone but lacks the ketone group. Bioactivity:

  • Limonene is primarily used as a fragrance and antioxidant, lacking the enantiomer-specific neuroactive effects seen in this compound .
  • Refractive Index : Limonene (1.4602) has a lower refractive index than this compound enantiomers (S-(+): 1.4638; R-(-): 1.4661) .
    Applications : Used in citrus-flavored products and cleaning agents, contrasting with this compound’s medicinal and agricultural roles .

trans-Anethole

Structural Difference : trans-Anethole (C₁₀H₁₂O), a phenylpropene, differs from this compound in functional groups but shares insect-growth-inhibiting properties.
Bioactivity :

  • Both this compound and trans-anethole reduce insect growth, but trans-anethole’s efficacy in essential oils (e.g., fennel) depends on synergistic minor components, whereas this compound’s effects in dill oil are primarily compound-specific . Applications: trans-Anethole is a key flavoring in anise and licorice, unlike this compound’s broader therapeutic applications .

Pulegone

Structural Relation: Pulegone (C₁₀H₁₆O), another monoterpene ketone, shares a ketone group with this compound but has a different bicyclic structure. Bioactivity:

  • Pulegone is toxic at high doses (hepatotoxic) and found in Mentha pulegium, contrasting with this compound’s safer profile .

Research Findings and Mechanistic Insights

Enantiomeric Specificity

  • CNS Effects: R-(-)-Carvone: Higher sedative potency (LD₅₀ = 426.6 mg/kg in mice) and antinociceptive effects. S-(+)-Carvone: Anticonvulsant activity (inhibits PTZ-induced seizures) and higher LD₅₀ (484.2 mg/kg) .
  • Anti-Inflammatory Pathways: S-(+)-Carvone: Activates SIRT1, suppressing pro-inflammatory mediators (e.g., NOS2, IL-1β). R-(-)-Carvone: Modulates NF-κB without SIRT1 involvement .

Essential Oil Synergy

  • trans-Anethole in fennel oil (65.05% anethole) shows efficacy comparable to pure anethole, suggesting minor components enhance activity. In contrast, this compound’s effects in dill oil (42.47% this compound) are primarily due to the compound itself .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Refractive Index (20°C) Enantiomers Odor Profile Natural Sources
S-(+)-Carvone C₁₀H₁₄O 1.4638 (+) Caraway-like Caraway, dill
R-(-)-Carvone C₁₀H₁₄O 1.4661 (-) Spearmint-like Spearmint
Limonene C₁₀H₁₆ 1.4602 D/L Citrus/pine Citrus peels, mint
trans-Anethole C₁₀H₁₂O N/A None Anise-like Anise, fennel

Table 2: Bioactivity and Toxicity

Compound Key Bioactivities LD₅₀ (mg/kg, mice) Mechanism
S-(+)-Carvone Anticonvulsant, anti-inflammatory 484.2 SIRT1 activation
R-(-)-Carvone Sedative, antinociceptive 426.6 NF-κB modulation
trans-Anethole Insect growth inhibition N/A Synergy with minor EO components

Biological Activity

Carvone is a monoterpene ketone found in various essential oils, particularly from plants in the Lamiaceae and Asteraceae families. Its distinct aroma and diverse biological activities have made it a subject of extensive research. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound exists in two enantiomeric forms: S-(+)-carvone and R-(−)-carvone. Both forms exhibit unique biological activities, though they differ in potency and effects. The molecular formula for this compound is C10_{10}H14_{14}O, with a molecular weight of 150.22 g/mol.

Pharmacological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : this compound has demonstrated significant antibacterial and antifungal properties. Studies show that it inhibits the growth of various pathogens, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.3 to 1.3 mg/mL depending on the organism .
  • Anti-inflammatory Effects : Research indicates that this compound reduces inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in animal models . In carrageenan-induced paw edema tests, this compound significantly decreased swelling at doses of 50 mg/kg and 75 mg/kg .
  • Antioxidant Activity : this compound exhibits free radical scavenging activity, which contributes to its potential neuroprotective effects. It has been shown to reduce oxidative stress markers in various tissues .
  • Neuroprotective Effects : S-(+)-carvone has been investigated for its potential anti-neurodegenerative properties. In vitro studies indicate that it may protect neuronal cells from oxidative damage and improve cognitive functions in animal models .
  • Analgesic Properties : R-(−)-carvone has been reported to reduce pain responses in mice without involving the opioid system, indicating a unique mechanism for its analgesic effects .

In Vitro Studies

  • Neurotoxicity Assessment : A study assessed the cytotoxicity of S-(+)-carvone on SH-SY5Y neuronal cells, revealing a CC50_{50} value of approximately 0.844 mM, indicating moderate toxicity compared to galantamine .
  • Cytotoxicity Against Cancer Cells : this compound has shown potential anticancer activity by inducing apoptosis in Hep-2 human carcinoma cells without causing DNA damage .
  • Memory Acquisition Tests : In passive avoidance tests, single doses of S-(+)-carvone did not significantly affect long-term memory acquisition processes in mice; however, higher doses showed some impact on locomotor activity .

In Vivo Studies

  • Inflammation Models : In animal models of inflammation, this compound significantly reduced paw edema induced by carrageenan, demonstrating its anti-inflammatory potential .
  • Oxidative Stress Reduction : Studies have indicated that this compound administration leads to a decrease in oxidative stress markers in brain and liver tissues during experiments involving sodium nitroprusside-induced oxidative stress .

Table of Biological Activities

Biological ActivityEffectReference
AntimicrobialInhibits growth of bacteria/fungi
Anti-inflammatoryReduces cytokine levels
AntioxidantScavenges free radicals
NeuroprotectiveProtects against oxidative damage
AnalgesicDecreases pain responses

Q & A

Basic Research Questions

Q. What analytical methods are used to determine carvone enantiomeric composition, and how are they validated?

Methodological Answer: Gas chromatography (GC) with chiral columns is the gold standard for separating (R)- and (S)-carvone enantiomers. Validation involves assessing resolution factors (>1.5), retention time reproducibility, and calibration with certified standards. Nuclear magnetic resonance (NMR) using chiral solvating agents (e.g., europium complexes) provides complementary stereochemical confirmation. Researchers must report instrument parameters (e.g., column type, temperature gradients) and validate results against established protocols to ensure reproducibility .

Q. What are the common synthetic routes for this compound enantiomers, and how are their yields optimized?

Methodological Answer: (R)-Carvone is typically isolated from natural sources (e.g., spearmint oil), while (S)-carvone is synthesized via menthol oxidation or asymmetric catalysis. Yield optimization involves kinetic studies of reaction parameters (temperature, catalyst loading) and purification via fractional distillation. Researchers should compare yields against literature benchmarks and characterize products using spectroscopic (IR, MS) and chromatographic methods to confirm purity ≥95% .

Q. How is this compound’s stability assessed under varying environmental conditions?

Methodological Answer: Stability studies use accelerated degradation protocols: expose this compound to heat (40–60°C), light (UV/visible), and humidity (75% RH) over 4–12 weeks. Samples are analyzed via GC-MS for degradation products (e.g., carvacrol). Kinetic modeling (Arrhenius plots) predicts shelf life. Controls must include inert atmosphere (N₂) to isolate oxidative effects, and data should be statistically validated (p < 0.05) .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity between enantiomers be resolved methodologically?

Methodological Answer: Contradictions often arise from variations in experimental design (e.g., cell line specificity, dosage ranges). Systematic reviews should meta-analyze data using PRISMA guidelines, focusing on effect sizes and heterogeneity metrics (I²). In vitro studies must standardize assay conditions (e.g., solvent controls, cell viability thresholds) and validate findings with in vivo models. Researchers should also assess publication bias via funnel plots .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in pharmacological studies?

Methodological Answer: Non-linear regression (e.g., Hill equation) models EC₅₀ values, while ANOVA with post-hoc tests (Tukey’s HSD) compares efficacy across enantiomers. For high-throughput screening, machine learning (random forests) identifies non-linear interactions. Researchers must report confidence intervals, adjust for multiple comparisons, and validate models using cross-validation or bootstrapping .

Q. What experimental controls are critical in studying this compound enantiomer interactions with olfactory receptors?

Methodological Answer: Negative controls (vehicle-only exposure) and positive controls (known agonists like eugenol) are essential. Dose-matched racemic mixtures control for stereoselective effects. Calcium imaging or patch-clamp electrophysiology should quantify receptor activation, with blinding to enantiomer identity to reduce bias. Data must be replicated across ≥3 independent trials .

Q. How can computational methods improve the prediction of this compound’s metabolic pathways?

Methodological Answer: In silico tools (e.g., CYP450 docking simulations, QSAR models) prioritize metabolites for empirical validation. Researchers should cross-validate predictions with in vitro liver microsome assays and LC-HRMS. Open-source databases (e.g., PubChem) enhance reproducibility, while sensitivity analyses assess model robustness to parameter uncertainty .

Q. Methodological Considerations for Data Collection and Analysis

Q. What protocols ensure reproducibility in this compound extraction from plant matrices?

Methodological Answer: Soxhlet extraction with hexane or supercritical CO₂ must specify solvent-to-mass ratios (e.g., 10:1 mL/g), particle size (≤1 mm), and extraction time (6–8 hours). Triplicate extractions with coefficient of variation (CV) <5% ensure consistency. Researchers should report yield normalization to dry weight and validate with spiked recovery tests .

Q. How should researchers address batch-to-batch variability in this compound sourcing for longitudinal studies?

Methodological Answer: Source this compound from ≥3 certified suppliers and pre-characterize each batch (GC purity, enantiomeric excess). Use randomized block designs to distribute batches across experimental groups. Stability-indicating assays (e.g., HPLC-UV) monitor degradation during storage, and data should include batch identifiers in metadata .

Q. What ethical and methodological standards apply to human sensory studies involving this compound?

Methodological Answer: Obtain IRB approval and informed consent. Use double-blind protocols with placebo controls (odorless solvent). Standardize olfactory testing environments (humidity, airflow) and validate participant responses with reference compounds (e.g., limonene). Data analysis must account for inter-individual variability (ANCOVA with covariates like age) .

Properties

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
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InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3
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InChI Key

ULDHMXUKGWMISQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1=O)C(=C)C
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID8047426
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Molecular Weight

150.22 g/mol
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Physical Description

Colorless or pale yellowish liquid; [Hawley] White powder;
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Boiling Point

230-231 °C
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Solubility

Colorless to pale straw colored liquid; spearmint odor; solubility in 70% alcohol: 1:2 /L-Carvone/, In water, 1300 mg/L at 25 °C /L-Carvone/, Colorless to light yellow liquid; solubility in 60% alcohol: 1:5 /D-Carvone/, Soluble in alcohol, ether, chloroform, propylene glycol, mineral oils; insoluble in glycerol
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Vapor Pressure

0.16 [mmHg]
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Color/Form

Pale-yellowish or colorless liquid

CAS No.

99-49-0, 22327-39-5
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Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-
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Record name CARVONE, (±)-
Source FDA Global Substance Registration System (GSRS)
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Record name CARVONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707
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Record name Carvone
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URL http://www.hmdb.ca/metabolites/HMDB0035824
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Melting Point

MP: 25.2 °C. Very soluble in ethanol; soluble in ether, carbon tetrachloride, chloroform /L-Carvone/, MP: <15 °C. Very soluble in ethanol; soluble in ether, chloroform /D-Carvone/
Record name CARVONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

15.0 g of carvone are mixed with 0.5 g of triethylamine. 20 ml of methyl mercaptan are condensed in this mixture at room temperature. After standing overnight in the autoclave, the mixture is heated to 50°C for a further 2 hours. After removal of the excess methyl mercaptan, the reaction product is fractionally distilled in vacuum. After a small fore-run of unreacted carvone, there are obtained 14.9 g of 6-methylthio-p-menth-8-en-2-one in the form of a mixture of two isomers in the ratio 1:4 (boiling point 105°-107°/0.2 mm Hg, nD20 1.5067), corresponding to a yield of 78% of the theory. The odour of the mixture is reminiscent of boiled white cabbage with a caraway and onion peel note.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For transformation of limonene 50 mg Pleurotus sapidus mycel was placed in 1.5 mL MOPS buffer (0.1 M; pH 7.0) and the dried cell mass was rehydrated for one hour at 200 rpm and 24° C. For producing carvone 41 mM limonene were directly applied to the rehydrated culture. The reaction took place for 24 h at 150 rpm and 24° C. After addition of the internal standard (for example camphor for limonene transformation) samples were extracted with 2 mL azeotropic pentane/ether mixture, centrifuged and dried over night with Na2SO4.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1379.4 g (9 mol) of R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) with a purity of 98% (5-isoprenyl-2-methylcyclohex-2-enone) were heated in a 4000 ml glass flask to approx. 150° C. with stirring. At 144° C., 18.4 g of 30% sodium methoxide in water (0.1 mol) were added and then a mixture of 1287.9 g (8.4 mol) of 98% R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) and 330.5 g (12.15 mol) of hydrogen cyamide (HCN) was added dropwise at 136-148° C. with stirring within 8 h. The postreaction time was approx. one hour. Subsequently, the HCN conversion was checked, and was 99.5%. The entire raw output weighed 3014 g and had a dark red color. The raw output was distilled through a Vigreux column. The first fraction recovered was unconverted carvone (approx. 900 g), and, after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography).
Quantity
1379.4 g
Type
reactant
Reaction Step One
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
1287.9 g
Type
reactant
Reaction Step Three
Quantity
330.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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